4-acetamido-N-(2-benzamidoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-benzamidoethyl)benzamide typically involves the acylation of aniline derivatives. One common method includes the reaction of 4-acetamidobenzoic acid with 2-aminobenzamide under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-benzamidoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzamide structure.
Reduction: Reduction reactions can be used to alter the amide groups.
Substitution: Common in organic synthesis, substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents or nucleophiles are often used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
4-acetamido-N-(2-benzamidoethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes, particularly in cancer biology.
Medicine: Investigated for its potential as an anticancer agent due to its HDAC inhibitory activity.
Mechanism of Action
The primary mechanism of action of 4-acetamido-N-(2-benzamidoethyl)benzamide involves the inhibition of HDAC enzymes. This inhibition leads to an increase in acetylation of histone proteins, resulting in changes in gene expression. The compound induces cell cycle arrest at the G1 phase and promotes apoptosis in cancer cells by affecting various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Vorinostat: Another HDAC inhibitor used in cancer treatment.
Romidepsin: A cyclic peptide that inhibits HDAC and is used in oncology.
Belinostat: An HDAC inhibitor with a broad spectrum of activity against various cancer types.
Uniqueness
4-acetamido-N-(2-benzamidoethyl)benzamide is unique due to its specific structure, which allows it to selectively inhibit certain HDAC isoforms. This selectivity can result in fewer side effects and improved efficacy in cancer treatment compared to other HDAC inhibitors .
Properties
IUPAC Name |
4-acetamido-N-(2-benzamidoethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(22)21-16-9-7-15(8-10-16)18(24)20-12-11-19-17(23)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,23)(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMCITCDCSSSOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.